molecular formula C31H33N3O5S B15041426 Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B15041426
M. Wt: 559.7 g/mol
InChI Key: UBBJKAABCNARHV-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a benzoate ester linked to a thioxoimidazolidinyl group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the esterification of anisic acid with ethanol in the presence of an acid catalyst . This process can be followed by a series of reactions such as Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C31H33N3O5S

Molecular Weight

559.7 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H33N3O5S/c1-3-39-30(37)24-11-13-25(14-12-24)32-28(35)21-27-29(36)34(20-18-22-7-5-4-6-8-22)31(40)33(27)19-17-23-9-15-26(38-2)16-10-23/h4-16,27H,3,17-21H2,1-2H3,(H,32,35)

InChI Key

UBBJKAABCNARHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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